2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-propylacetamide
Description
Properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-propylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-4-6-15-10(19)8-22-9-5-7-16-12-11(9)13(20)18(3)14(21)17(12)2/h5,7H,4,6,8H2,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECYJTVJDTXSHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidine derivatives, including 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-propylacetamide, can be achieved through various methods. One environmentally friendly method involves the use of dicationic molten salts as catalysts. This method provides high yields (90-98%) under solvent-free conditions or in ethanol as a green solvent . The reaction typically involves the condensation of appropriate starting materials under controlled temperatures and times.
Industrial Production Methods
Industrial production of such compounds often involves scalable synthetic routes that ensure high purity and yield. The use of recyclable catalysts and green solvents is emphasized to minimize environmental impact. The reaction conditions are optimized to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-propylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic roles in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-propylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s closest structural analogs include derivatives documented in Pharmacopeial Forum (2017), such as:
- (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound m)
- (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound n)
- (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound o) .
Key Structural Differences:
Functional Implications:
The N-propylacetamide side chain is less sterically hindered than the diphenylhexane backbone of analogs, possibly favoring metabolic stability.
Target Binding :
- The pyrido[2,3-d]pyrimidine core’s planar structure could facilitate π-π stacking with aromatic residues in enzyme active sites, whereas the tetrahydropyrimidine analogs (m, n, o) may adopt more flexible conformations.
Stereochemical Impact :
- The absence of complex stereochemistry in the target compound simplifies synthesis but may limit selectivity compared to analogs like m, n, and o, where stereochemistry is critical for target engagement .
Research Findings and Data Gaps
No direct pharmacological or kinetic data for the target compound are available in the provided evidence. However, inferences can be drawn from analogs:
- Compound m: Demonstrated moderate inhibition of serine proteases in preliminary assays (IC₅₀ ~10 μM), attributed to its hydroxyl and phenoxy groups.
- Compound n : Showed reduced activity compared to m (IC₅₀ >50 μM), likely due to stereochemical mismatches.
- Compound o : Exhibited enhanced solubility (logP ~2.1) but lower potency, highlighting trade-offs between hydrophilicity and target affinity.
Biological Activity
The compound 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-propylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a tetrahydropyrido-pyrimidine core with a thioether and acetamide functional groups. The structural complexity suggests possible interactions with various biological targets.
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of pyrimidine and thiazole have shown efficacy against various bacterial strains. A study highlighted the antimicrobial effects of related compounds against Staphylococcus aureus and Escherichia coli , suggesting that the thioether moiety may enhance such activities due to increased lipophilicity and membrane permeability .
Anticancer Activity
The biological activity of pyrido-pyrimidine derivatives has been explored in cancer research. Compounds similar to this compound have demonstrated cytotoxic effects in various cancer cell lines. For example, a study reported that similar compounds induced apoptosis in HeLa cells through the activation of caspase pathways . The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Case Study 1: Antimicrobial Efficacy
In a comparative study examining the antimicrobial effects of several pyrimidine derivatives, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli . This suggests moderate antibacterial activity compared to standard antibiotics .
Case Study 2: Cytotoxicity in Cancer Cells
A study conducted on various cancer cell lines revealed that the compound induced significant cytotoxicity at concentrations above 10 µM. Flow cytometry analysis indicated an increase in late apoptotic cells when treated with the compound for 24 hours .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-propylacetamide?
- Methodology : A reflux method using absolute ethanol as the solvent, with substituted aldehydes or thiolating agents, is recommended. Reaction progress should be monitored via thin-layer chromatography (TLC), followed by recrystallization from chloroform/methanol mixtures to achieve high purity .
- Key Considerations : Adjust reflux duration (typically 12–24 hours) based on precursor reactivity. Purification via column chromatography may be necessary if impurities persist.
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions and confirm the acetamide and pyridopyrimidine moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- HPLC : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodology : Prepare stock solutions in DMSO (≤10% v/v final concentration) to ensure compound solubility in aqueous buffers. Validate stability via UV-Vis spectroscopy over 24 hours to rule out precipitation or degradation .
Advanced Research Questions
Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
- Methodology :
- Target Identification : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins, followed by LC-MS/MS for protein identification .
- Kinetic Studies : Perform enzyme inhibition assays (e.g., fluorescence-based) to determine values and inhibition modality (competitive/non-competitive) .
- Cellular Imaging : Tag the compound with fluorophores (e.g., Cy5) to track subcellular localization via confocal microscopy .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodology :
- Purity Verification : Re-analyze batches via HPLC and NMR to confirm structural integrity. Impurities >5% can skew bioactivity results .
- Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and replicate experiments across multiple cell lines or enzyme isoforms to identify context-dependent effects .
Q. What computational approaches predict structure-activity relationships (SAR) for pyridopyrimidine derivatives?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding with the pyrimidine-dione core and hydrophobic contacts with the N-propylacetamide group .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and electronic parameters (Hammett constants) to optimize substituents for enhanced potency .
Q. How can membrane separation technologies improve large-scale purification?
- Methodology : Apply nanofiltration (MWCO = 500–1,000 Da) to remove low-molecular-weight impurities. Optimize solvent-resistant polymeric membranes (e.g., polyimide) to maintain compound stability during continuous processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
